molecular formula C23H30N4O3S2 B11123517 (5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11123517
M. Wt: 474.6 g/mol
InChI Key: NUVGZZSFJUSOFV-AQTBWJFISA-N
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Description

The compound “(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” involves multiple steps, including the formation of the thiazolidinone ring, the introduction of the pyrido[1,2-a]pyrimidine moiety, and the final coupling reactions. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental sustainability. This may include optimizing reaction conditions, using continuous flow reactors, and implementing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it may serve as a probe for studying biological pathways or as a ligand for binding to specific proteins or enzymes.

Medicine

In medicine, the compound could have potential therapeutic applications, such as acting as an inhibitor for certain enzymes or receptors involved in disease processes.

Industry

In industry, it may be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinones, pyrido[1,2-a]pyrimidines, and related heterocyclic compounds.

Uniqueness

The uniqueness of “(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H30N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H30N4O3S2/c1-6-16(5)27-22(29)18(32-23(27)31)13-17-19(24-10-8-12-30-14(2)3)25-20-15(4)9-7-11-26(20)21(17)28/h7,9,11,13-14,16,24H,6,8,10,12H2,1-5H3/b18-13-

InChI Key

NUVGZZSFJUSOFV-AQTBWJFISA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC(C)C)SC1=S

Origin of Product

United States

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